ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate

Description

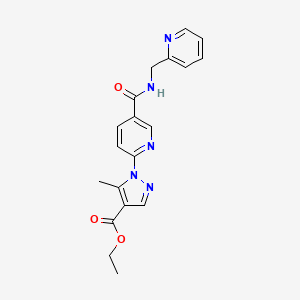

The compound ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate is a pyrazole-based derivative featuring a pyridine-carbamoyl substituent and an ethyl ester group. Its structure combines a pyrazole core with a pyridinylcarbamoyl moiety, which may confer unique physicochemical and biological properties. This article compares it with similar pyrazole derivatives, focusing on structural, physicochemical, and inferred biological characteristics.

Properties

IUPAC Name |

ethyl 5-methyl-1-[5-(pyridin-2-ylmethylcarbamoyl)pyridin-2-yl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c1-3-27-19(26)16-12-23-24(13(16)2)17-8-7-14(10-21-17)18(25)22-11-15-6-4-5-9-20-15/h4-10,12H,3,11H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHOZHUBWYCKLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NCC3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

Key Properties:

This compound features a pyrazole ring, which is known for its pharmacological properties, and a pyridine moiety that may enhance its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including the target compound, exhibit notable anti-inflammatory effects. For example, compounds with similar structures have been tested for their ability to inhibit inflammatory responses in animal models, showing efficacy comparable to standard anti-inflammatory drugs like indomethacin .

2. Antimicrobial Properties

The compound has shown promising results against various bacterial strains. Studies have indicated that pyrazole derivatives can effectively inhibit the growth of pathogens such as E. coli and S. aureus. The presence of specific functional groups in the structure enhances antimicrobial activity, suggesting that modifications to the pyridine and pyrazole components could yield even more potent agents .

3. Anticancer Potential

The biological activity of this compound extends to anticancer properties. Compounds with similar frameworks have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves modulation of signaling pathways associated with cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications at specific positions on the pyrazole ring significantly influence its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Substitution on pyridine ring | Enhances binding affinity to target enzymes |

| Variation in alkyl groups | Alters solubility and bioavailability |

| Introduction of electron-withdrawing groups | Increases potency against microbial targets |

Case Study 1: Anti-inflammatory Activity Assessment

A study conducted on a series of pyrazole derivatives, including our compound, demonstrated significant anti-inflammatory effects in carrageenan-induced edema models in mice. The compounds were administered at varying doses, revealing a dose-dependent response with maximal inhibition observed at higher concentrations .

Case Study 2: Antimicrobial Efficacy Testing

In vitro tests against E. coli and S. aureus showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to traditional antibiotics. The study highlighted the importance of the aliphatic amide pharmacophore in enhancing antimicrobial efficacy .

Scientific Research Applications

Synthesis Overview

- Starting Materials : Pyridine derivatives and hydrazones.

- Methods : Common methods include condensation reactions, followed by cyclization to form the pyrazole ring.

- Characterization : Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and Mass Spectrometry are used to confirm the structure of the synthesized compounds.

Antimicrobial Activity

Research has shown that compounds similar to ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Anticancer Properties

Pyrazole derivatives are recognized for their potential anticancer activities. Some studies indicate that similar compounds can induce cytotoxic effects on cancer cell lines, leading to apoptosis (programmed cell death). For instance, derivatives have been tested against colorectal carcinoma cells, showing promising results in inhibiting cell proliferation .

Enzyme Inhibition

Compounds with similar structures have been investigated for their ability to inhibit specific enzymes related to various diseases. For example, they may act as inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1), which is involved in lipid metabolism and could be targeted for obesity and diabetes treatment .

Antimicrobial Efficacy Study

A study published in the Oriental Journal of Chemistry assessed the antimicrobial activity of synthesized pyridine-containing compounds. The results indicated that several derivatives exhibited strong antibacterial effects when tested using the disc diffusion method .

Anticancer Activity Evaluation

In another investigation focusing on pyrazole derivatives, researchers evaluated their cytotoxic effects on various cancer cell lines using MTT assays. The findings revealed that certain compounds significantly reduced cell viability, suggesting their potential as anticancer agents .

Comparison with Similar Compounds

Key Observations :

The target compound’s pyridine-carbamoyl group distinguishes it from dihydropyrazole-carboximidamide analogs , which lack ester groups and exhibit phenyl substituents.

The ethyl ester in the target and ’s compound may act as a prodrug feature, enhancing bioavailability compared to carboximidamide derivatives .

Physicochemical Properties

- Lipophilicity : The pyridine and carbamoyl groups in the target compound likely increase polarity compared to benzothiazole or chlorophenyl analogs. However, the ethyl ester may counterbalance this by improving lipophilicity.

- Solubility : Carbamoyl and ester groups could enhance aqueous solubility relative to carboximidamide derivatives, which rely on basic nitrogen atoms for solubility .

Q & A

Q. What are the key considerations for designing a synthesis route for ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate?

- Methodological Answer : Synthesis design should prioritize regioselectivity and functional group compatibility. For pyrazole-carboxylate derivatives, cyclocondensation of precursors like ethyl acetoacetate with hydrazines or phenylhydrazines is common, followed by carbamoylation of the pyridyl moiety . Quantum chemical calculations (e.g., DFT) can predict reaction pathways and intermediates, while statistical experimental design (e.g., factorial or response surface methodology) optimizes reaction conditions (solvent, temperature, catalyst) to minimize side products . For example, coupling carbamoyl groups to pyridine rings may require Pd-catalyzed cross-coupling or nucleophilic substitution under anhydrous conditions .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- 1H/13C NMR to confirm regiochemistry (e.g., pyrazole ring substitution patterns) and carbamoyl linkage integrity .

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- HPLC with UV/Vis or MS detection to quantify impurities (>95% purity threshold for biological assays).

- X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereoelectronic effects, as demonstrated for analogous pyrazole-carboxylates .

Q. What are the primary challenges in characterizing the solubility and stability of this compound under physiological conditions?

- Methodological Answer : Solubility profiling requires testing in aqueous buffers (PBS, pH 7.4) and organic solvents (DMSO, ethanol) using UV spectrophotometry or nephelometry. Stability studies under varying pH (1–10), temperatures (4–37°C), and light exposure should employ LC-MS to track degradation products (e.g., ester hydrolysis or carbamate decomposition) . Computational tools like COSMO-RS predict solubility parameters based on molecular polarity and logP values .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental reactivity data for this compound?

- Methodological Answer : Discrepancies in reaction yields or selectivity may arise from unaccounted transition states or solvent effects. Use density functional theory (DFT) to model reaction pathways (e.g., activation energies for carbamoylation vs. ester hydrolysis) and compare with experimental kinetics . Molecular dynamics simulations can elucidate solvent-solute interactions influencing solubility or aggregation. Feedback loops integrating experimental data (e.g., failed reaction conditions) refine computational models iteratively .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Fragment-based design : Systematically modify substituents (e.g., pyridylmethyl vs. benzyl carbamoyl groups) and assess bioactivity (e.g., enzyme inhibition, cellular uptake) .

- 3D-QSAR : Align molecular fields (CoMFA/CoMSIA) of analogs to correlate steric/electrostatic features with activity .

- Crystallographic data : Compare binding modes of analogs with target proteins (e.g., kinases) to identify critical hydrogen bonds or hydrophobic interactions .

Q. How can researchers address inconsistencies in biological assay results (e.g., cytotoxicity vs. therapeutic efficacy)?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) with controls for metabolic interference (e.g., esterase activity).

- Off-target profiling : Use kinome-wide screening or proteomics to identify unintended interactions .

- Physicochemical profiling : Correlate discrepancies with compound stability (e.g., intracellular ester hydrolysis rates) using LC-MS/MS .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.